3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione
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Overview
Description
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring, a nitrophenyl group at the 1 position, and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichloromaleic anhydride with 2-methyl-5-nitrobenzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The chlorine atoms in the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the nitrophenyl and methyl groups, making it less complex.
2-Methyl-5-nitrophenyl-1H-pyrrole-2,5-dione: Lacks the chlorine atoms, resulting in different reactivity and properties.
3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione: Contains a phenyl group instead of a nitrophenyl group, affecting its biological activity.
Uniqueness
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione is unique due to the combination of its structural features, including the presence of chlorine atoms, a nitrophenyl group, and a methyl group
Properties
CAS No. |
64697-59-2 |
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Molecular Formula |
C12H8Cl2N2O4 |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
3,4-dichloro-1-[(2-methyl-5-nitrophenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H8Cl2N2O4/c1-6-2-3-8(16(19)20)4-7(6)5-15-11(17)9(13)10(14)12(15)18/h2-4H,5H2,1H3 |
InChI Key |
LPAJLERHYXFLNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CN2C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
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